9-(3,4-dimethylphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
9-(3,4-dimethylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-11-7-8-14(9-12(11)2)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)13-5-4-6-15(10-13)29-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNGXFMQXDGBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethylphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis
Purine Core Synthesis: The purine core can be synthesized from simple precursors like formamide and cyanamide, which undergo cyclization and subsequent functionalization.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the purine ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology
Biologically, purine derivatives are known for their roles in cellular processes. This compound could be investigated for its potential as an enzyme inhibitor or as a modulator of nucleic acid functions.
Medicine
In medicine, purine derivatives are often explored for their therapeutic potential. This compound might be evaluated for its activity against various diseases, including cancer and viral infections, due to its ability to interact with biological macromolecules.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-(3,4-dimethylphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, nucleic acids, and receptors, modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, influencing their function and activity.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs, highlighting substituent differences and molecular characteristics:
*Molecular weight calculated based on formula.
Impact of Substituents on Bioactivity and Solubility
- Fluorine-Containing Analog (CAS 900010-96-0) : The electronegative fluorine atom may enhance binding to hydrophobic pockets in biological targets, but the ethoxy group could reduce aqueous solubility .
- Bromine-Containing Analog (CAS 888426-17-3) : Bromine’s heavy atom effect may improve X-ray crystallography suitability but could introduce metabolic liabilities .
Biological Activity
The compound 9-(3,4-dimethylphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with the CAS number 898447-20-6, belongs to the purine derivative family and has garnered interest for its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 421.4 g/mol. The structure includes multiple aromatic rings and a purine core, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O5 |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 898447-20-6 |
Research indicates that compounds within the purine class often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many purines act as inhibitors of key enzymes involved in nucleic acid metabolism.
- Antiviral Activity : Certain derivatives have shown efficacy against viral infections by interfering with viral replication.
- Antitumor Effects : Some studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction.
Antiviral Activity
Several studies have explored the antiviral potential of purine derivatives. For instance, compounds similar to this compound have demonstrated activity against viruses such as hepatitis C and influenza by inhibiting viral polymerases . The mechanism typically involves competitive inhibition at the active site of these enzymes.
Antitumor Activity
Research has indicated that purine derivatives can exhibit significant antitumor properties. In vitro studies have shown that certain structural modifications enhance their cytotoxic effects against various cancer cell lines. For example, derivatives with specific substituents on the aromatic rings have been reported to induce apoptosis in breast and prostate cancer cells .
Case Studies
- Study on Antiviral Efficacy : A study conducted on a series of purine derivatives found that modifications similar to those in this compound resulted in increased antiviral activity against HCV with IC50 values in the low micromolar range .
- Antitumor Properties : In a recent investigation into the antitumor effects of related compounds, it was observed that specific derivatives exhibited IC50 values below 10 µM against human cancer cell lines, indicating potent cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
